2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[3-(trifluoromethyl)phenyl]diazen-1-yl}-1H-pyrazol-3-one
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Overview
Description
2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[3-(trifluoromethyl)phenyl]diazen-1-yl}-1H-pyrazol-3-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrazole ring, and a diazenyl group. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[3-(trifluoromethyl)phenyl]diazen-1-yl}-1H-pyrazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-haloketones under reflux conditions in the presence of a base such as potassium carbonate.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Diazenyl Group Introduction: The diazenyl group can be introduced by diazotization of an aromatic amine followed by coupling with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[3-(trifluoromethyl)phenyl]diazen-1-yl}-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[3-(trifluoromethyl)phenyl]diazen-1-yl}-1H-pyrazol-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[3-(trifluoromethyl)phenyl]diazen-1-yl}-1H-pyrazol-3-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA to prevent replication.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring and exhibit similar biological activities, such as antibacterial and antifungal properties.
Pyrazole Derivatives: Compounds containing the pyrazole ring are known for their anti-inflammatory and analgesic activities.
Diazenyl Compounds: These compounds are studied for their potential use in dye chemistry and as intermediates in organic synthesis.
Uniqueness
2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[3-(trifluoromethyl)phenyl]diazen-1-yl}-1H-pyrazol-3-one is unique due to its combination of functional groups, which imparts a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H14F3N5O2S |
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Molecular Weight |
445.4g/mol |
IUPAC Name |
2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[[3-(trifluoromethyl)phenyl]diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H14F3N5O2S/c1-11-17(26-25-13-6-4-5-12(9-13)20(21,22)23)18(30)28(27-11)19-24-15(10-31-19)14-7-2-3-8-16(14)29/h2-10,27,29H,1H3 |
InChI Key |
GRFHJGBPSGLCTB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3O)N=NC4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3O)N=NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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